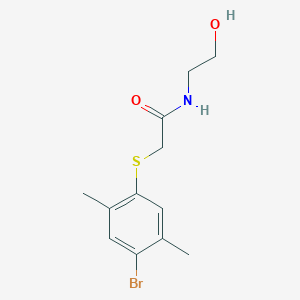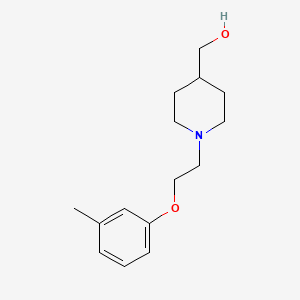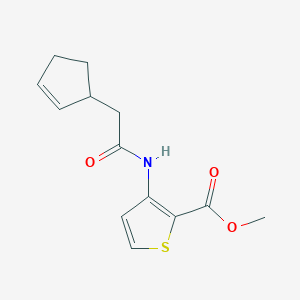
n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine is a synthetic organic compound that features a brominated thiophene ring and a glycine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acylation: The brominated thiophene is then acylated with a suitable acyl chloride to introduce the carbonyl group.
Amidation: The acylated product is reacted with cyclopropylmethylamine to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions might target the carbonyl group or the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It might serve as a ligand or catalyst in certain organic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research might explore its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(3-Chlorothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
- n-(3-Iodothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
- n-(3-Methylthiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
Uniqueness
The presence of the bromine atom in n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine might confer unique reactivity and properties compared to its chloro, iodo, and methyl analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions.
Propriétés
Formule moléculaire |
C11H12BrNO3S |
|---|---|
Poids moléculaire |
318.19 g/mol |
Nom IUPAC |
2-[(3-bromothiophene-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid |
InChI |
InChI=1S/C11H12BrNO3S/c12-8-3-4-17-10(8)11(16)13(6-9(14)15)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15) |
Clé InChI |
MQJABGQEBICOAF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN(CC(=O)O)C(=O)C2=C(C=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)




![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)





